N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the Carbazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetraazole Group: This can be achieved through the reaction of hydrazine derivatives with nitriles or other suitable precursors.
Cyclopentathiophene Synthesis: This step involves the formation of the thiophene ring, which can be achieved through various methods such as the Paal-Knorr synthesis.
Coupling Reactions: The final step involves coupling the different moieties together using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and thiophene groups.
Reduction: Reduction reactions can occur at the carbazole and tetraazole moieties.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: Use as a fluorescent probe for studying biological processes.
Industry
Electronics: Application in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Use in the development of sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE would depend on its specific application. In pharmacology, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE lies in its combination of multiple heterocyclic moieties, which may confer unique chemical, physical, and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H22N6O2S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H22N6O2S/c1-30-12-8-9-16-15(10-12)13-4-2-6-17(20(13)24-16)25-21(29)19-14-5-3-7-18(14)31-22(19)28-11-23-26-27-28/h8-11,17,24H,2-7H2,1H3,(H,25,29) |
InChI Key |
VQVTWRZJEXMZHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=C(SC5=C4CCC5)N6C=NN=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.